![molecular formula C14H14BrNO2S B1274951 2-bromo-N-phenethylbenzenesulfonamide CAS No. 849141-69-1](/img/structure/B1274951.png)
2-bromo-N-phenethylbenzenesulfonamide
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Overview
Description
2-bromo-N-phenethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H14BrNO2S and its molecular weight is 340.24 g/mol. The purity is usually 95%.
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Biological Activity
2-Bromo-N-phenethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.
- Molecular Formula : C14H14BrNO2S
- CAS Number : 849141-69-1
- Structure : The compound features a bromine atom and a phenethyl group attached to a benzenesulfonamide moiety, which may influence its solubility and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
-
Enzyme Inhibition :
- It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are critical in neurotransmission and pH regulation, respectively .
- Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling, which is beneficial in neurodegenerative conditions.
-
Cellular Effects :
- The compound influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, it may exhibit anti-inflammatory and pro-apoptotic effects in cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. This suggests a potential role for the compound in cancer therapy.
Case Study 2: Enzyme Inhibition Profile
Research has shown that this compound exhibits significant inhibition against AChE with an IC50 value indicating strong potency. This activity is crucial for developing treatments for conditions like Alzheimer's disease, where AChE inhibition can enhance cognitive function by increasing acetylcholine levels .
Biochemical Pathways
The compound's interaction with metabolic pathways is essential for understanding its therapeutic potential:
- Metabolism : It undergoes biotransformation primarily via cytochrome P450 enzymes, which can modify its pharmacological profile by producing active or inactive metabolites.
- Transport Mechanisms : The transport of this compound across cell membranes is facilitated by specific transporters, influencing its bioavailability and efficacy .
Scientific Research Applications
Pharmacological Properties
2-Bromo-N-phenethylbenzenesulfonamide exhibits significant pharmacological potential, particularly in modulating inflammatory responses. The compound has been studied for its ability to interact with various biological targets, influencing pathways such as NF-κB and ISRE signaling, which are crucial in immune responses and cancer progression.
Structure-Activity Relationship Studies
A systematic approach to understanding the structure-activity relationship (SAR) of sulfonamide derivatives has been conducted, revealing insights into how modifications can enhance biological activity. For instance, variations in the aryl groups attached to the sulfonamide moiety significantly influence the compound's efficacy as an affinity probe for target identification .
Modification | Effect on Activity |
---|---|
Removal of 4-chloro substituent | Loss of activity |
Introduction of methoxy groups | Enhanced activity |
Substitution with larger bromo group | Moderate activity retention |
This table summarizes key findings from SAR studies that guide further modifications for improved therapeutic profiles.
Anticancer Applications
This compound has shown promise in anticancer research, particularly against various cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest in malignant cells without significantly affecting normal cells.
Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For example, a derivative of this compound was found to have an IC50 value of 2.57 µM against HepG2 cells, indicating potent anticancer activity .
Immunological Research
The immunomodulatory effects of this compound make it suitable for research into autoimmune diseases and as a potential co-adjuvant in vaccine formulations. Studies have shown that when used alongside established adjuvants like monophosphoryl lipid A (MPLA), it significantly enhances antigen-specific immune responses .
Conclusion and Future Directions
The applications of this compound span various fields including pharmacology, immunology, and oncology. Ongoing research into its mechanisms of action and modifications will likely yield new therapeutic agents with improved efficacy and safety profiles.
Future studies should focus on:
- Detailed pharmacokinetic evaluations to understand absorption, distribution, metabolism, and excretion.
- Exploration of combination therapies using this compound to enhance treatment outcomes in cancer and inflammatory diseases.
- Development of novel derivatives with optimized biological activities based on SAR insights.
Properties
IUPAC Name |
2-bromo-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESWHHJFQKKGMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395785 |
Source
|
Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849141-69-1 |
Source
|
Record name | 2-Bromo-N-(2-phenylethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.